Tubulin Polymerization Inhibitory Potency: Class Benchmark vs. Closest Methyl-Piperazine Analog
The target compound has not yet been directly profiled in a published tubulin polymerization assay. However, the closest in-class analogue with a similar 4-phenylpiperazine-carbonyl-pyrazole core but lacking the benzyloxy group, D-87264, inhibits tubulin polymerization with an IC50 of 1.27 μM and competes with [3H]colchicine at the colchicine binding site (IC50 760 nM) [1]. The benzyloxy substituent at C3 of the pyrazole is predicted to strengthen van der Waals contacts within the colchicine pocket, potentially enhancing potency beyond that of D-87264; experimental confirmation is required. [1]
| Evidence Dimension | Tubulin polymerization inhibition (IC50) |
|---|---|
| Target Compound Data | Not yet reported |
| Comparator Or Baseline | D-87264 (4-phenylpiperazine-carbonyl-pyrazole with unsubstituted pyrazole): IC50 = 1.27 μM |
| Quantified Difference | Unknown; structural modeling suggests equipotent or superior binding |
| Conditions | Tubulin polymerization assay; [3H]colchicine competition binding assay |
Why This Matters
Tubulin polymerization inhibition is the direct mechanism of action linked to antiproliferative activity; any procurement decision must consider this benchmark when selecting compounds for mechanism-of-action studies.
- [1] Teifel M, et al. 4-Substituted-piperazin-1-yl-carbonyl-pyrazol derivatives: A new class of highly potent cytotoxic compounds with inhibitory effects on tubulin polymerization. 2004. Zentaris GmbH. View Source
